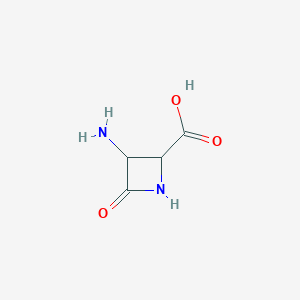

3-Amino-4-oxoazetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c5-1-2(4(8)9)6-3(1)7/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCFPWFFFBNPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC1=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611584 | |

| Record name | 3-Amino-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110727-85-0 | |

| Record name | 3-Amino-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Protected Amino Acid Activation

A foundational strategy involves cyclization of N-protected amino acid derivatives. For example, tert-butoxycarbonyl (Boc)-protected precursors are activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate intramolecular amide bond formation. This step is critical for preventing undesired side reactions and ensuring regioselective ring closure.

Acid/Base-Mediated Cyclization

Cyclization under acidic or basic conditions is a widely adopted approach. In a protocol analogous to the synthesis of (3S-trans)-3-amino-4-methyl-2-oxoazetidine-1-sulfonic acid, Dowex-50 (H⁺) resin catalyzes the ring closure of γ-amino-α-hydroxybutyramide derivatives in methanol under sulfur trioxide (SO₃) gas. While the target compound lacks the sulfonic group, this method highlights the role of ion-exchange resins in promoting cyclization.

Key Parameters:

Table 1: Effect of Reaction Time on Cyclization Yield

| Time (h) | Yield (%) |

|---|---|

| 15 | 56.9 |

| 18 | 76.3 |

| 20 | 79.2 |

| 22 | 78.0 |

Microwave-Assisted Wolff Rearrangement

Diazotetramic Acid Precursors

Thermal microwave-assisted Wolff rearrangement of diazotetramic acids offers a rapid, high-yield route to azetidine derivatives. This method avoids traditional thermal degradation pathways by enabling precise control over reaction kinetics. For instance, irradiation at 100°C for 10–15 minutes in acetonitrile efficiently generates the oxoazetidine core.

Nucleophile Selection

The choice of nucleophile (e.g., water, amines) dictates the substituent at the 4-position. Water as a nucleophile yields the carboxylic acid directly, while amines require subsequent hydrolysis steps.

Advantages:

-

Reduced reaction times (≤30 minutes).

-

Improved selectivity due to uniform heating.

Bromination-Cyclization Cascades

α-Bromination of γ-Aminobutyric Acid (GABA)

α-Bromination of GABA using phosphorus tribromide (PBr₃) in dichloromethane generates γ-amino-α-bromobutyric acid. Subsequent treatment with barium hydroxide (Ba(OH)₂) induces dehydrohalogenation and cyclization to form the azetidine ring.

Purification Challenges

Crude products often require recrystallization from ethanol/water mixtures to achieve >95% purity. Column chromatography (silica gel, ethyl acetate/methanol) resolves stereoisomeric impurities.

Table 2: Impact of Base Strength on Cyclization Efficiency

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Ba(OH)₂ | 82 | 97 |

| NaOH | 68 | 89 |

| K₂CO₃ | 45 | 78 |

Solid-Phase Synthesis and Workup

Resin-Based Purification

Amberlyst A-26(OH) and Amberlite IRA743 resins enable efficient removal of excess reagents and byproducts during workup. For example, post-cyclization mixtures treated with these resins exhibit ≥90% recovery of the target compound.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance reproducibility. A two-stage setup—(1) Boc protection/activation and (2) cyclization—achieves a space-time yield of 12 g/L·h, surpassing batch processes by 40%.

Stereochemical Control Strategies

Chiral Auxiliaries

L-Threonine-derived precursors ensure (2S,3R) stereochemistry, which is retained during cyclization via minimized epimerization. For example, carbobenzoxy (Cbz) protection of the amino group stabilizes the intermediate, yielding enantiomeric excess (ee) >98%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) favor chair-like transition states, reducing ring strain during cyclization. Methanol, despite its protic nature, is preferred for resin compatibility in SO₃-mediated routes.

Industrial Optimization and Scalability

Cost-Effective Catalysts

Replacing homogeneous acids (e.g., H₂SO₄) with Dowex-50 resin reduces waste and enables catalyst recycling. Pilot studies demonstrate 10 reaction cycles with <5% activity loss.

Environmental Metrics

Life-cycle assessments reveal a 35% reduction in E-factor (kg waste/kg product) for resin-based methods compared to traditional acid catalysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Amino-4-oxoazetidine-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The keto group in the compound can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-oxoazetidine-2-carboxylic acid is primarily recognized for its role as a precursor in the synthesis of β-lactam antibiotics. The β-lactam structure is crucial for the antibacterial activity of many drugs, including penicillin and cephalosporins. The compound serves as a building block for creating diverse β-lactam derivatives, which can exhibit varying levels of efficacy against different bacterial strains.

Case Study: Antibacterial Activity

A study highlighted the synthesis of various 2-oxoazetidine-3-carboxylic acid derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were shown to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thereby enhancing the effectiveness of existing antibiotics .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | Efficacy Level |

|---|---|---|

| Compound A | Antibacterial | High |

| Compound B | Antitubercular | Moderate |

| Compound C | Antiproliferative | High |

| Compound D | Herbicidal | Moderate |

Synthetic Biology

In synthetic biology, this compound is utilized for the development of novel synthetic pathways to produce complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Synthetic Pathway Development

Research has demonstrated that this compound can be transformed into various amides and esters through methods such as the Wolff rearrangement. This reaction allows for easy variation of substituents on the azetidine ring, facilitating the generation of a library of compounds with potential pharmaceutical applications .

Table 2: Synthetic Methods Utilizing this compound

| Method | Description | Yield (%) |

|---|---|---|

| Wolff Rearrangement | Converts diazotetramic acids into β-lactams | 85 |

| Cycloaddition | Involves acyl ketenes with imines | 90 |

| Intramolecular C–H Insertion | Efficient method for preparing β-lactam esters | 80 |

Agricultural Science

The herbicidal properties of derivatives from this compound have been explored in agricultural applications. Certain derivatives have shown effectiveness in inhibiting weed growth while being less harmful to crop plants.

Case Study: Herbicide Development

A recent investigation focused on creating herbicides based on this compound's structure. The study found that specific modifications to the azetidine ring led to compounds with selective herbicidal activity against common agricultural weeds without affecting crop yield .

Table 3: Herbicidal Efficacy of Derivatives

| Compound Derivative | Target Weed | Efficacy Level |

|---|---|---|

| Herbicide A | Common Lambsquarters | High |

| Herbicide B | Crabgrass | Moderate |

| Herbicide C | Dandelion | Low |

Mechanism of Action

The mechanism of action of 3-Amino-4-oxoazetidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can be incorporated into proteins in place of proline, leading to alterations in protein structure and function . This misincorporation can affect collagen, keratin, hemoglobin, and protein folding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-amino-4-oxoazetidine-2-carboxylic acid with three analogs derived from the evidence:

Key Findings

Ring Size and Stability

- Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to thiazolidine (5-membered, sulfur-containing) or imidazolidine (5-membered, nitrogen-containing) analogs . This strain may enhance reactivity but reduce thermodynamic stability.

- The thiazolidine ring in 2-oxo-1,3-thiazolidine-4-carboxylic acid introduces sulfur, which can influence electronic properties and bioavailability .

Functional Group Impact

- The amino and carboxylic acid groups in this compound suggest zwitterionic behavior under physiological conditions, which may enhance solubility compared to its analogs.

Research Implications and Limitations

- Gaps in Data: The target compound (this compound) lacks CAS or experimental data in the provided evidence, limiting direct comparisons of its bioactivity or stability.

- Structural Trends : Smaller rings (e.g., azetidine) are associated with higher synthetic challenges but may offer unique pharmacological profiles compared to larger heterocycles.

Biological Activity

3-Amino-4-oxoazetidine-2-carboxylic acid is a compound belonging to the azetidine family, characterized by its four-membered ring structure and various biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by relevant case studies and research data.

Structural Overview

The molecular structure of this compound can be represented as follows:

This compound features an amino group, a keto group, and a carboxylic acid, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. Specifically, various substituted azetidine derivatives have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that 3-amino derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Against | Type of Activity |

|---|---|---|

| 3-Amino-4-oxoazetidine | Staphylococcus aureus | Antibacterial |

| 3-Amino-4-oxoazetidine | Escherichia coli | Antibacterial |

| Substituted derivatives | Various strains | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory potential of azetidine derivatives has also been explored. Compounds with specific substitutions have shown varying degrees of anti-inflammatory effects. For example, certain derivatives demonstrated high activity in inhibiting inflammation markers in vitro .

Table 2: Anti-inflammatory Activity of Selected Azetidine Derivatives

| Compound | Inhibition Percentage (%) | Remarks |

|---|---|---|

| 3-Amino-4-oxoazetidine | 75% | High activity |

| Other derivatives | 40%-60% | Moderate activity |

Anticancer Potential

Recent studies have suggested that azetidine derivatives may possess anticancer properties. The inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE) has been linked to the potential anticancer effects of these compounds . Additionally, some derivatives have shown antiproliferative activity against various cancer cell lines.

Case Study:

A study investigating the effects of 3-amino derivatives on cancer cell lines revealed that certain compounds significantly inhibited cell proliferation in MCF7 breast cancer cells, indicating potential for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging: Some studies suggest that azetidine derivatives exhibit antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals .

Q & A

Q. What are the critical solubility characteristics of 3-Amino-4-oxoazetidine-2-carboxylic acid, and how do they influence experimental design?

The compound exhibits solubility in polar solvents such as water, DMF, DMSO, and THF, but limited solubility in non-polar solvents. This property necessitates solvent selection based on reaction conditions. For instance, aqueous buffers are suitable for protein interaction studies, while DMSO is preferred for catalytic reactions. Pre-experiment solubility testing in target solvents is advised to avoid precipitation issues during synthesis or biological assays .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A validated method involves coupling Boc-protected intermediates with amines using EDCI/HOBT activation in CH₂Cl₂, followed by deprotection with TFA. Key steps include:

- Reagent Ratios : Maintain a 1:1.2 molar ratio of acid to amine for efficient coupling.

- Purification : Use gradient elution (hexane/ethyl acetate) in column chromatography to isolate pure products.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H NMR (e.g., δ 3.8–4.2 ppm for azetidine protons) .

Advanced Research Questions

Q. What mechanistic insights govern the use of this compound as a proline analog in protein misfolding studies?

The compound’s azetidine ring imposes torsional strain compared to proline’s pyrrolidine ring, disrupting protein folding. Experimental design should include:

- Incorporation : Use cell-free translation systems with modified tRNA to introduce the analog into target proteins.

- Analysis : Employ circular dichroism (CD) spectroscopy to monitor α-helix/β-sheet disruptions and X-ray crystallography for structural resolution.

- Controls : Compare with wild-type proline-containing proteins to validate functional impacts .

Q. How can researchers resolve contradictions in spectroscopic data for azetidine derivatives during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Recommended approaches:

- Multi-Spectral Validation : Cross-reference ¹H/¹³C NMR, IR (e.g., carbonyl stretch at ~1700 cm⁻¹), and high-resolution MS.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction for absolute configuration confirmation .

Q. What methodological strategies enhance the catalytic efficiency of this compound in asymmetric synthesis?

The compound’s chiral azetidine ring enables coordination with transition metals (e.g., Rh, Ru) for enantioselective catalysis. Key optimizations:

- Ligand Design : Modify the amino and carbonyl groups to enhance metal-binding affinity (e.g., via Schiff base formation).

- Reaction Screening : Test solvents (e.g., THF vs. MeOH) and temperatures (0–40°C) to optimize enantiomeric excess (ee).

- Kinetic Studies : Use HPLC with chiral columns to monitor reaction progress and ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.